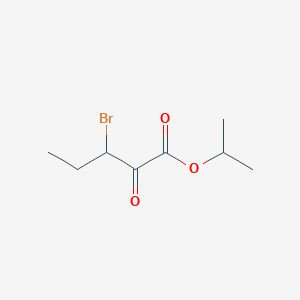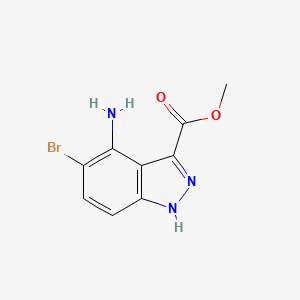![molecular formula C7H6FN3 B13024048 6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)
6-Fluoro-1H-benzo[d]imidazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1H-benzo[d]imidazol-7-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-fluoro-1,2-phenylenediamine.
Cyclization: The diamine undergoes cyclization with formic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the amine group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1H-benzo[d]imidazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the fluorine substitution.
5-Chloro-1H-benzo[d]imidazol-7-amine: A chlorinated analog.
6-Methyl-1H-benzo[d]imidazol-7-amine: A methylated analog.
Uniqueness
6-Fluoro-1H-benzo[d]imidazol-7-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated or differently substituted analogs.
Eigenschaften
Molekularformel |
C7H6FN3 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H6FN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11) |
InChI-Schlüssel |
LRQNJBBSPSAFHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13023972.png)

![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)





![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13024035.png)



![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
